molecular formula C5H7NOS B6614957 (4-methyl-1,2-thiazol-3-yl)methanol CAS No. 2168741-86-2

(4-methyl-1,2-thiazol-3-yl)methanol

Cat. No.: B6614957
CAS No.: 2168741-86-2
M. Wt: 129.18 g/mol
InChI Key: GGFQJMUVVBJLDM-UHFFFAOYSA-N
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Description

(4-methyl-1,2-thiazol-3-yl)methanol is a heterocyclic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1,2-thiazol-3-yl)methanol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1,2-thiazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(4-methyl-1,2-thiazol-3-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-methyl-1,2-thiazol-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in leukemia cells by disrupting mitochondrial membrane potential and activating caspase-3 . The compound also modulates cell signaling pathways and immune responses, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with similar chemical properties but lacking the methyl and hydroxyl groups.

    4-methylthiazole: Similar structure but without the hydroxyl group.

    Thiazolidine: A reduced form of thiazole with different reactivity.

Properties

IUPAC Name

(4-methyl-1,2-thiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQJMUVVBJLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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